6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyrano[2,3-c]pyrazole derivative characterized by a fused bicyclic system incorporating a pyrazole and pyran ring. This compound is synthesized via multicomponent reactions (MCRs) involving hydrazine hydrate, ethyl acetoacetate, aldehydes, and malononitrile under catalytic conditions . Pyrano[2,3-c]pyrazoles are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory activities, making structural comparisons critical for optimizing bioactivity .
Properties
CAS No. |
309926-68-9 |
|---|---|
Molecular Formula |
C13H12N4OS |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
6-amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C13H12N4OS/c1-6-3-4-19-11(6)10-8(5-14)12(15)18-13-9(10)7(2)16-17-13/h3-4,10H,15H2,1-2H3,(H,16,17) |
InChI Key |
QXXHGPOEEPMENN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Four-Component Reactions
The most widely adopted method involves a one-pot, four-component reaction combining 3-methylthiophene-2-carbaldehyde , ethyl acetoacetate , malononitrile , and hydrazine hydrate under catalytic conditions. This approach aligns with protocols described by Vasuki & Kumaravel (2008), where aromatic aldehydes are substituted with heterocyclic ketones to introduce thiophene moieties.
Reaction Mechanism :
-
Formation of the pyrazole ring : Hydrazine hydrate reacts with ethyl acetoacetate to form 3-methyl-1H-pyrazol-5(4H)-one.
-
Knoevenagel condensation : 3-Methylthiophene-2-carbaldehyde and malononitrile undergo condensation to generate an α,β-unsaturated nitrile.
-
Michael addition : The pyrazolone intermediate attacks the α,β-unsaturated nitrile, followed by cyclization to yield the pyrano[2,3-c]pyrazole core.
Optimized Conditions :
Three-Component Reactions
A streamlined three-component variant omits the pre-formation of intermediates, using 3-methylthiophene-2-carbaldehyde , ethyl acetoacetate , and malononitrile in the presence of a bifunctional catalyst. This method, reported by Amer et al. (2021), employs NHHPO/AlO as a heterogeneous catalyst, enhancing reaction efficiency.
Key Advantages :
-
Reduced reaction time (2–3 hours vs. 6–8 hours in four-component systems).
Catalytic Systems and Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonated amorphous carbon | Water | 25 | 89 | |
| NHHPO/AlO | Solvent-free | 80 | 91 | |
| Eosin Y | Ethanol | Reflux | 85 |
Notable Observations :
-
Sulfonated amorphous carbon facilitates proton transfer in aqueous media, enabling room-temperature synthesis.
-
NHHPO/AlO$$_3 promotes both Knoevenagel condensation and Michael addition, eliminating the need for toxic solvents.
Green Synthesis Techniques
Green chemistry principles are prioritized through:
-
Solvent-free systems : Reactions conducted under neat conditions reduce environmental impact.
-
Aqueous media : Water as a solvent enhances safety and simplifies purification.
-
Recyclable catalysts : Sulfonated carbon and AlO-based catalysts exhibit >90% recovery efficiency.
Structural Analysis and Characterization
X-ray crystallography confirms the planar pyrano[2,3-c]pyrazole core, with the thiophene ring oriented at 88.23° relative to the pyrazole ring. Key spectroscopic data:
-
H NMR (400 MHz, DMSO-d) : δ 7.82 (s, 1H, NH), 6.95–7.12 (m, 3H, thiophene-H), 4.21 (s, 1H, pyran-H), 2.41 (s, 3H, CH).
-
HRMS (ESI) : m/z calc. for CHNOS [M+H]: 313.0864; found: 313.0868.
Comparative Analysis of Synthetic Routes
| Parameter | Four-Component Reaction | Three-Component Reaction |
|---|---|---|
| Reaction Time (h) | 6–8 | 2–3 |
| Yield (%) | 82–89 | 88–91 |
| Catalyst Cost | Low | Moderate |
| Environmental Impact | Moderate | Low |
Chemical Reactions Analysis
Synthetic Reactions and Formation
The compound is primarily synthesized via multi-component reactions (MCRs) under green chemistry principles. Key pathways include:
-
One-pot MCR : Combines hydrazine derivatives, malononitrile, ethyl acetoacetate, and aldehydes/ketones in aqueous or solvent-free conditions. For example:
-
A four-component reaction using 3-methylthiophene-2-carbaldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate yields the target compound with 85–92% efficiency under solvent-free conditions at 80°C .
-
Chitosan catalysts enhance reaction rates and yields in solvent-free systems, achieving ~90% yield with minimal purification .
-
-
Cyclocondensation : The pyrano[2,3-c]pyrazole core forms via intramolecular cyclization, facilitated by the nucleophilic amino group and electrophilic carbonitrile moiety .
Amino Group (-NH₂)
-
Acylation : Reacts with acetyl chloride or acetic anhydride to form N-acetyl derivatives , confirmed via -NMR (δ 2.1 ppm for acetyl group).
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine-linked derivatives under mild acidic conditions .
Carbonitrile Group (-C≡N)
-
Hydrolysis : Converts to carboxylic acid (-COOH) using concentrated HCl or H₂SO₄ at 100°C.
-
Nucleophilic Addition : Reacts with hydroxylamine to form amidoxime derivatives, enhancing solubility for biological assays .
Thiophene Ring
-
Electrophilic Substitution : Undergoes nitration or sulfonation at the 5-position of the thiophene ring under HNO₃/H₂SO₄ or SO₃ conditions .
Key Reaction Mechanisms
-
Cycloaddition : The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles (e.g., acetylenes), forming fused heterocycles .
-
Nucleophilic Attack : The carbonitrile’s electrophilic carbon is susceptible to nucleophilic agents like Grignard reagents, forming ketones or tertiary alcohols.
Stability and Degradation
-
Thermal Stability : Decomposes at 210–215°C (DSC analysis) .
-
Photodegradation : UV light (254 nm) induces ring-opening reactions, forming cyano-containing fragments.
Comparative Reactivity
| Derivative | Modified Group | Key Reaction Outcome | Biological Activity |
|---|---|---|---|
| N-Acetyl derivative | Amino → Acetyl | Enhanced lipophilicity | Improved CNS penetration |
| Amidoxime derivative | Carbonitrile → Amidoxime | Increased solubility | Antiviral activity (IC₅₀ = 5 µM) |
| Nitrated thiophene analog | Thiophene → Nitro | Electron-deficient scaffold | Antifungal (MIC = 6.25 µg/mL) |
Scientific Research Applications
6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits cytotoxic potential against cancer cell lines such as PANC-1 and SKOV-3.
Medicine: Potential anticancer, anti-inflammatory, antimicrobial, and analgesic properties.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound exhibits good binding energy against human epidermal growth factor receptor protein.
Pathways Involved: It may inhibit key enzymes and receptors involved in cancer cell proliferation and inflammation.
Comparison with Similar Compounds
Key Observations:
Electron-donating groups (e.g., OCH3 in ) improve solubility and hydrogen-bonding capacity, as evidenced by crystal packing via N–H···N interactions . Thiophene derivatives (e.g., ) exhibit π-π stacking due to aromatic heterocycles, influencing solid-state stability.
Synthetic Efficiency :
- Yields exceed 80% across methods, with silica-supported catalysts (e.g., ) achieving near-quantitative conversions.
- Room-temperature synthesis (e.g., ) minimizes energy input compared to reflux conditions .
Spectral Trends :
- The methyl group at C3 consistently appears as a singlet at δ 1.7–2.1 ppm across analogs .
- Aromatic protons (Ar-H) resonate between δ 6.5–7.6 ppm, with splitting patterns dependent on substitution .
Crystallographic and Hydrogen-Bonding Analysis
- Target Compound vs. 6-Amino-3,4-dimethyl-4-phenyl-... : The phenyl analog exhibits a dihedral angle of 88.23° between pyrazole and aryl rings, reducing steric clashes. In contrast, the 3,4,5-trimethoxyphenyl analog shows a smaller dihedral angle (87.05°), with intermolecular N–H···N bonds forming 2D networks. Thiophene-containing analogs likely adopt similar flattened boat conformations, but steric effects from the 3-methyl group may alter packing efficiency.
Table 2: Crystallographic Parameters
Biological Activity
6-Amino-3-methyl-4-(3-methylthiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following features:
- Core Structure : Pyrano[2,3-c]pyrazole framework
- Functional Groups : Amino group, methyl group, thiophene moiety, and carbonitrile group.
The molecular formula is , and its IUPAC name is this compound.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Inhibition of Kinases : The compound has shown low micromolar activity against several kinases involved in oncogenic signaling pathways. Specifically, it targets the AKT signaling pathway, which is crucial in glioma malignancy and cancer progression .
- Cell Viability Studies : In vitro assays demonstrated that this compound significantly inhibits the growth of glioblastoma cell lines while exhibiting lower toxicity towards non-cancerous cells. This selectivity suggests its potential as a targeted therapy in oncology .
The proposed mechanism involves:
- Kinase Inhibition : The compound interferes with kinase activity, particularly AKT2/PKBβ, which is implicated in various cancer types. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Case Studies
Several studies have explored the biological activity of related compounds within the pyrano[2,3-c]pyrazole class:
Research Findings
- Selectivity for Cancer Cells : The compound demonstrated a significant disparity in cytotoxicity between cancerous and non-cancerous cell lines. This selectivity is critical for reducing side effects during treatment.
- Potential for Further Development : The promising results in vitro have led researchers to propose further medicinal chemistry efforts to optimize the compound for better pharmacokinetic properties and efficacy in vivo.
Q & A
Q. What are the common synthetic routes for this compound, and how do solvent systems influence reaction efficiency?
The compound is synthesized via multicomponent reactions (MCRs) involving hydrazine hydrate, ethyl acetoacetate, aromatic aldehydes, and malononitrile. Key methodologies include:
- Aqueous-phase synthesis : Using tetra-n-butyl ammonium bromide (TBAB) as a catalyst in water under reflux (25–30 minutes), achieving high yields (e.g., 96% for derivatives) .
- Solvent mixtures : Ethanol/water (1:1) with trisodium citrate dihydrate as a catalyst at room temperature (2 hours), emphasizing mild conditions .
- Green chemistry approaches : Water as a solvent under open atmosphere at 55–60°C, avoiding toxic solvents .
Q. Solvent Impact :
- Polar protic solvents (e.g., water/ethanol) : Enhance solubility of reactants and stabilize intermediates via hydrogen bonding.
- Catalyst selection : TBAB improves reaction kinetics in water by acting as a phase-transfer catalyst , while trisodium citrate facilitates proton transfer in ethanol/water systems .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Primary Techniques :
- ¹H/¹³C NMR :
- HRMS : Confirm molecular ion peaks (e.g., m/z 270.0917 for fluorophenyl derivatives) with <0.5 ppm error .
- IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (NH₂) .
Validation : Cross-reference with crystallographic data (e.g., π–π interactions at 3.621 Å centroid distances) to confirm structural assignments .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity under green chemistry principles?
Strategies :
- Solvent-free or aqueous systems : Replace ethanol with water to reduce environmental impact. Evidence shows yields >90% in water with TBAB .
- Catalyst recycling : Trisodium citrate dihydrate can be recovered and reused without significant loss of activity .
- Temperature modulation : Lower temperatures (room temperature) reduce energy consumption while maintaining efficiency in ethanol/water systems .
Case Study : A green protocol using H₂O at 55–60°C under open atmosphere achieved 78% yield with recrystallization from ethanol, minimizing waste .
Q. How can contradictions in spectroscopic data for novel derivatives be resolved?
Common Contradictions :
- Variable NH proton shifts : Caused by hydrogen-bonding differences in solid vs. solution states. Use X-ray crystallography to confirm intermolecular H-bonding (e.g., infinite 2D networks via H⋯O bonds) .
- Ambiguous aromatic signals : Employ 2D NMR (e.g., HSQC, HMBC) to assign overlapping peaks in substituted thiophene or fluorophenyl derivatives .
Example : For 4-(perfluorophenyl) derivatives, ¹³C NMR δ 161.9 ppm (C=O) and δ 94.1 ppm (C5) resolve ambiguities in electron-withdrawing substituent effects .
Q. How do structural modifications (e.g., thiophene substitution) affect physicochemical properties and bioactivity?
Substitution Effects :
- Electron-withdrawing groups (e.g., -F) : Increase thermal stability (melting points up to 250°C) and enhance intermolecular interactions (e.g., C-F⋯H bonds) .
- Thiophene vs. phenyl rings : Thiophene derivatives exhibit stronger π–π stacking (evidenced by shorter centroid distances) and improved solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
